molecular formula C14H11NO B1306405 9-Methyl-9H-carbazole-2-carbaldehyde CAS No. 108793-90-4

9-Methyl-9H-carbazole-2-carbaldehyde

Cat. No.: B1306405
CAS No.: 108793-90-4
M. Wt: 209.24 g/mol
InChI Key: QOBHAZPUGZRPSV-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazole-2-carbaldehyde: is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . It is a derivative of carbazole, a heterocyclic aromatic compound found in various plant species. This compound is notable for its applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-2-carbaldehyde typically involves the formylation of 9-Methyl-9H-carbazole. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled conditions to introduce the formyl group at the 2-position of the carbazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Methyl-9H-carbazole-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: 9-Methyl-9H-carbazole-2-carboxylic acid.

    Reduction: 9-Methyl-9H-carbazole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 9-Methyl-9H-carbazole-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and organic semiconductors.

Biology and Medicine: In biological research, derivatives of carbazole compounds, including this compound, are studied for their potential therapeutic properties. They have shown promise in anticancer, antimicrobial, and anti-inflammatory applications.

Industry: The compound is used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it valuable in the field of materials science.

Mechanism of Action

The mechanism of action of 9-Methyl-9H-carbazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In materials science, its electronic properties are exploited in the design of semiconducting materials.

Comparison with Similar Compounds

  • 9-Ethyl-3-carbazolecarboxaldehyde
  • N-(4-Formylphenyl)carbazole
  • 9-Methyl-9H-carbazole-3-carboxylic acid
  • 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Comparison: 9-Methyl-9H-carbazole-2-carbaldehyde is unique due to the position of the formyl group at the 2-position of the carbazole ring. This structural feature influences its reactivity and the types of derivatives that can be synthesized from it. Compared to its analogs, it offers distinct electronic properties and reactivity patterns, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

9-methylcarbazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-7-6-10(9-16)8-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBHAZPUGZRPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108793-90-4
Record name 108793-90-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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